2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate benzyl and phenyl derivatives with pyrimidinone precursors. Common synthetic routes may include:
Aldol Condensation: Using benzaldehyde and acetophenone derivatives under basic conditions.
Cyclization Reactions: Involving the formation of the pyrimidinone ring from suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-phenylpyrimidin-4(3H)-one: Lacks the methyl group at the 6-position.
6-Methyl-3-phenylpyrimidin-4(3H)-one: Lacks the benzyl group at the 2-position.
2-Benzyl-6-methylpyrimidin-4(3H)-one: Lacks the phenyl group at the 3-position.
Uniqueness
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is unique due to the presence of benzyl, methyl, and phenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
89069-91-0 |
---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-benzyl-6-methyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-14-12-18(21)20(16-10-6-3-7-11-16)17(19-14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
InChI Key |
AQBZQHZNRDKVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.